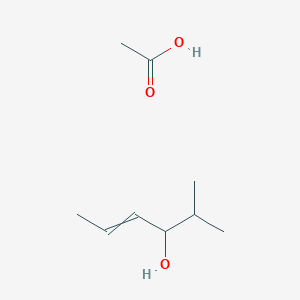
Acetic acid;2-methylhex-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-methylhex-4-en-3-ol is an organic compound with the molecular formula C9H18O2. It is a derivative of acetic acid and contains a 2-methylhex-4-en-3-ol moiety. This compound is known for its unique chemical structure, which includes both an acetic acid group and an unsaturated alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylhex-4-en-3-ol can be achieved through various synthetic routes. One common method involves the esterification of 2-methylhex-4-en-3-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methylhex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The unsaturated alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or an acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Acetic acid;2-methylhex-4-en-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-methylhex-4-en-3-ol involves its interaction with various molecular targets and pathways. The acetic acid group can participate in esterification and hydrolysis reactions, while the unsaturated alcohol group can undergo oxidation and reduction reactions. These interactions can lead to the formation of different products and intermediates, which can exert various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;2-methylhex-3-yl ester: This compound is similar in structure but lacks the unsaturation in the alcohol group.
Acetic acid;2-methylhex-4-en-3-one: This compound contains a ketone group instead of an alcohol group.
Uniqueness
Acetic acid;2-methylhex-4-en-3-ol is unique due to the presence of both an acetic acid group and an unsaturated alcohol group. This combination allows the compound to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
92775-95-6 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
acetic acid;2-methylhex-4-en-3-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-4-5-7(8)6(2)3;1-2(3)4/h4-8H,1-3H3;1H3,(H,3,4) |
InChI Key |
WCURJWAEAPFCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(C)C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















